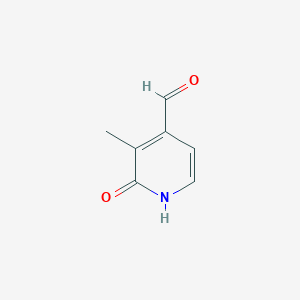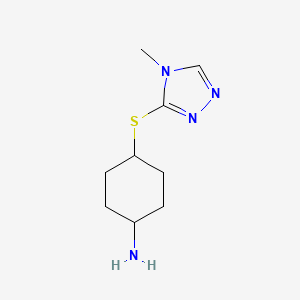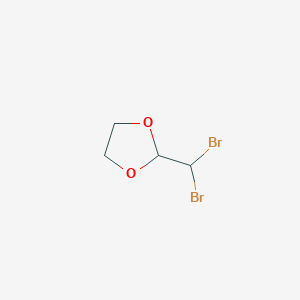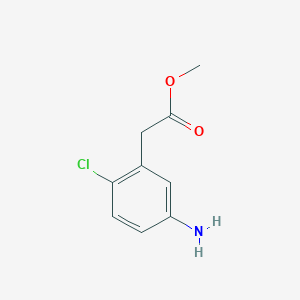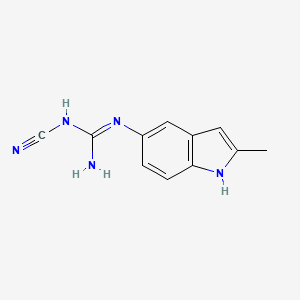![molecular formula C12H22N2O2 B12954477 tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B12954477.png)
tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (1S,5S)-3,6-diazabicyclo[322]nonane-3-carboxylate is a bicyclic compound that features a unique diazabicyclo structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate typically involves the enantioselective construction of the diazabicyclo scaffold. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is also common to enhance efficiency and safety.
化学反应分析
Types of Reactions
tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at elevated pressures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a ligand in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for further investigation in drug discovery .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical compounds with activity against specific diseases .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its stability and reactivity make it suitable for incorporation into polymers and other materials with specialized properties .
作用机制
The mechanism of action of tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate involves its interaction with specific molecular targets. The diazabicyclo structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired biological effect .
相似化合物的比较
Similar Compounds
tert-Butyl (1R,5R,6R)-6-amino-3-azabicyclo[3.2.2]nonane-3-carboxylate: This compound has a similar bicyclic structure but differs in the functional groups attached to the scaffold.
tert-Butyl (1R,5R,6R)-6-amino-3-azabicyclo[3.2.2]nonane-3-carboxylate hydrochloride: Similar to the above compound but in its hydrochloride salt form.
Uniqueness
tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate is unique due to its specific stereochemistry and the presence of the diazabicyclo structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C12H22N2O2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC 名称 |
tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-5-10(8-14)13-6-9/h9-10,13H,4-8H2,1-3H3/t9-,10-/m0/s1 |
InChI 键 |
IHTTXKKKRHFNJF-UWVGGRQHSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)NC2 |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)NC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


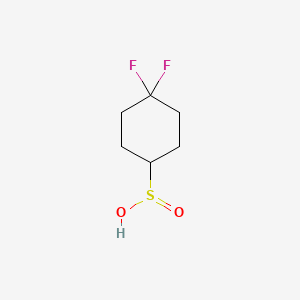
![Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B12954403.png)
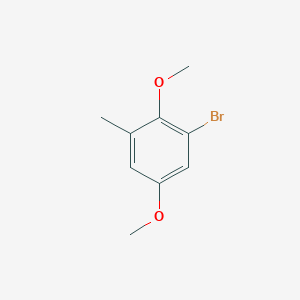
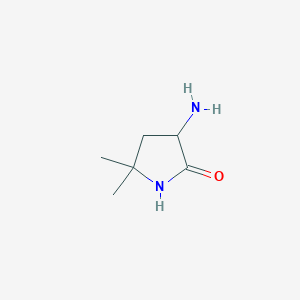
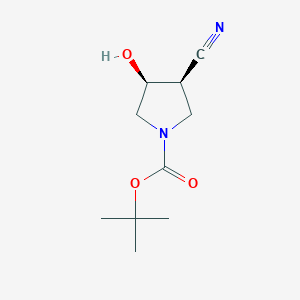
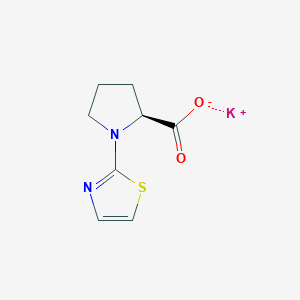
![2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12954455.png)
